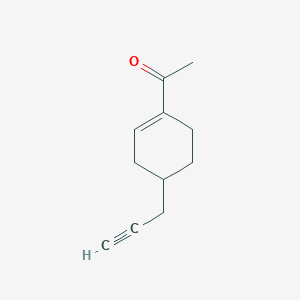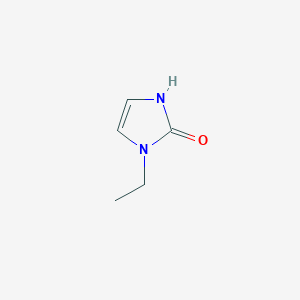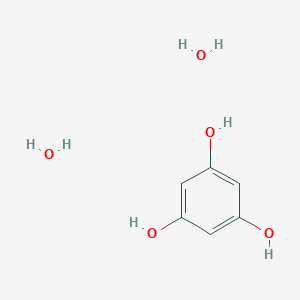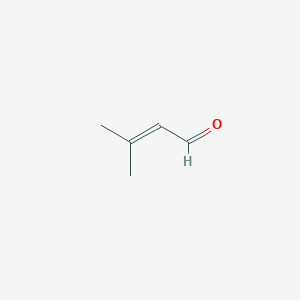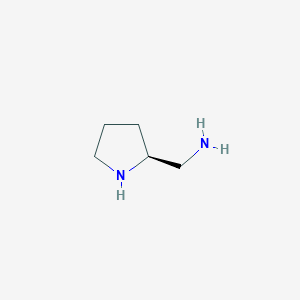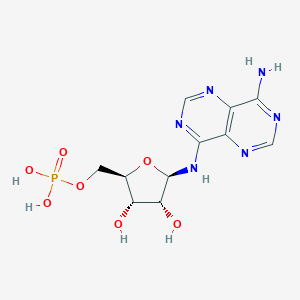
App-MP
概要
説明
Ammonium polyphosphate (App-MP) is an inorganic flame retardant containing phosphorus and nitrogen. It has gained significant attention due to its excellent thermal stability and high flame-retardant efficiency. This compound is widely used in the flame retardation of polymers and natural fiber materials.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium polyphosphate can be synthesized through various methods. One common approach involves the reaction of phosphoric acid with ammonia. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polyphosphate structure.
Industrial Production Methods
In industrial settings, ammonium polyphosphate is produced by reacting phosphoric acid with ammonia in a continuous process. The reaction is carried out in a reactor where the temperature and pH are carefully monitored to achieve the desired product quality. The resulting ammonium polyphosphate is then dried and processed into the required form, such as powders or granules.
化学反応の分析
Types of Reactions
Ammonium polyphosphate undergoes various chemical reactions, including:
Decomposition: Upon heating, ammonium polyphosphate decomposes to release ammonia and phosphoric acid.
Hydrolysis: In the presence of water, it can hydrolyze to form orthophosphates.
Condensation: It can undergo condensation reactions to form higher polyphosphates.
Common Reagents and Conditions
Oxidizing Agents: Ammonium polyphosphate can react with oxidizing agents to form phosphates.
Reducing Agents: It can be reduced to form lower oxidation state phosphorus compounds.
Major Products Formed
Ammonia: Released during decomposition.
Phosphoric Acid: Formed during hydrolysis.
Orthophosphates: Resulting from hydrolysis reactions.
科学的研究の応用
Ammonium polyphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in polymers and composites.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of flame-retardant materials, coatings, and textiles.
作用機序
Ammonium polyphosphate exerts its flame-retardant effects through several mechanisms:
Thermal Decomposition: Releases non-combustible gases such as ammonia, which dilute flammable gases.
Char Formation: Promotes the formation of a protective char layer on the material surface, which acts as a barrier to heat and oxygen.
Endothermic Reactions: Absorbs heat during decomposition, reducing the temperature of the material.
類似化合物との比較
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Sodium polyphosphate
Uniqueness
Ammonium polyphosphate stands out due to its high thermal stability and efficiency as a flame retardant. Unlike other similar compounds, it forms a stable char layer that provides superior protection against fire.
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-[(8-aminopyrimido[5,4-d]pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N6O7P/c12-9-5-6(14-2-15-9)10(16-3-13-5)17-11-8(19)7(18)4(24-11)1-23-25(20,21)22/h2-4,7-8,11,18-19H,1H2,(H2,12,14,15)(H,13,16,17)(H2,20,21,22)/t4-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPZPMKOLGVOHA-TZQXKBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)N)N=CN=C2NC3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=N1)N)N=CN=C2N[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151303 | |
| Record name | 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116168-71-9 | |
| Record name | 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116168719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


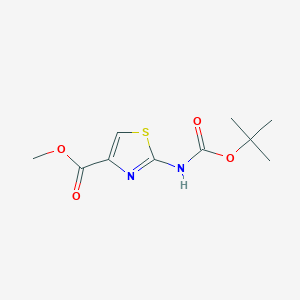
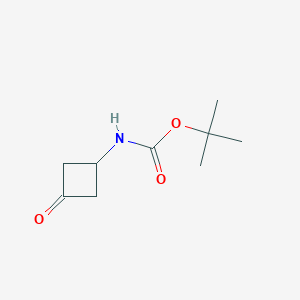
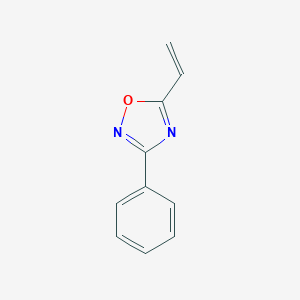
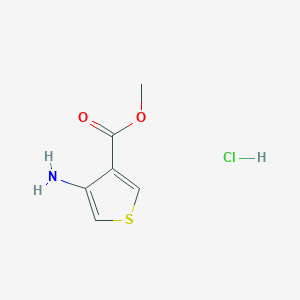
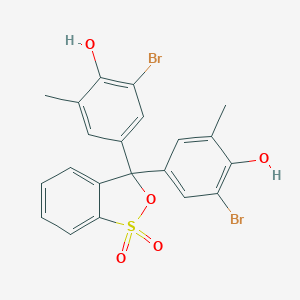
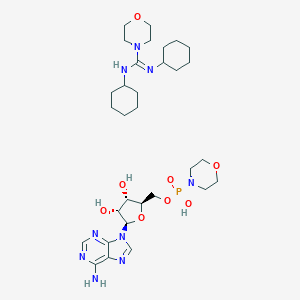

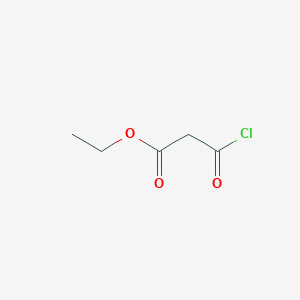
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
